N-Boc-2-bromobenzylamine
Overview
Description
. It is a derivative of benzylamine where the amine group is protected by a tert-butoxycarbonyl (Boc) group, and a bromine atom is attached to the benzene ring. This compound is commonly used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-2-bromobenzylamine can be synthesized through the reaction of benzylamine with tert-butyl bromoacetate . The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, allowing it to react with the bromoacetate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-bromobenzylamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, where the bromine atom is replaced by a carbon-carbon bond.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM) or methanol at room temperature.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2, along with bases like potassium carbonate or cesium carbonate, in solvents like toluene or DMF.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzylamines, thiobenzylamines, and alkoxybenzylamines.
Deprotection: The primary product is 2-bromobenzylamine.
Coupling Reactions: Products include biaryl compounds and other carbon-carbon bonded structures.
Scientific Research Applications
N-Boc-2-bromobenzylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Boc-2-bromobenzylamine derivatives can vary depending on the context of their application. For instance, in the study of complement inhibition, a derivative of this compound was found to inhibit the esterolysis of a tyrosine derivative by the activated first component of bovine complement. This suggests that the compound can interact with specific molecular targets and pathways, potentially affecting enzymatic activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-Boc-2-bromobenzylamine is unique due to its specific substitution pattern, which allows for selective reactions at the bromine site while protecting the amine group. This makes it a versatile intermediate in organic synthesis, enabling the construction of a wide variety of complex molecules .
Properties
IUPAC Name |
tert-butyl N-[(2-bromophenyl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNZFCPEUDSNEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426987 | |
Record name | N-Boc-2-bromobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162356-90-3 | |
Record name | 1,1-Dimethylethyl N-[(2-bromophenyl)methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162356-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Boc-2-bromobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-N-(tert-butoxycarbonyl)benzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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